molecular formula C10H12N2O B1330752 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 55327-67-8

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1330752
CAS No.: 55327-67-8
M. Wt: 176.21 g/mol
InChI Key: ZKTCCUHXIBVVNU-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole and is characterized by the presence of three methyl groups attached to the benzimidazole ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Scientific Research Applications

Future Directions

Benzimidazolones are potential pharmacophores that have been reported to exhibit various biological effects . Therefore, they are useful intermediates for the synthesis of more complex organic molecules . This suggests that “1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one” and other benzimidazolones could have potential applications in the development of new drugs .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazolone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of three methyl groups, which can influence its pharmacological properties and reactivity. This structural feature distinguishes it from other benzimidazole derivatives and can affect its binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

1,3,5-trimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTCCUHXIBVVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344950
Record name 1,3,5-trimethyl-3-hydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-67-8
Record name 1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55327-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-trimethyl-3-hydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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